molecular formula C15H20O4 B8359427 Ethyl 1,2,3,4-tetrahydro-1-hydroxy-6-methoxy-1-naphthaleneacetate

Ethyl 1,2,3,4-tetrahydro-1-hydroxy-6-methoxy-1-naphthaleneacetate

Cat. No.: B8359427
M. Wt: 264.32 g/mol
InChI Key: OJSCTLKBKARHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydro-1-hydroxy-6-methoxy-1-naphthaleneacetate is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)acetate

InChI

InChI=1S/C15H20O4/c1-3-19-14(16)10-15(17)8-4-5-11-9-12(18-2)6-7-13(11)15/h6-7,9,17H,3-5,8,10H2,1-2H3

InChI Key

OJSCTLKBKARHMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC2=C1C=CC(=C2)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.41 g (19 mmoles) of isopropylmethylamine in 10 ml of tetrahydrofuran was cooled to -78°, and 6.6 ml 1.1 equiv~1.67 M (11 mmoles) of n-butyllithium was added dropwise. After fifteen minutes at -78°, a solution of 0.88 g (10 mmoles) of ethyl acetate in 3 ml of tetrahydrofuran was added dropwise. After stirring for ten minutes at -78° a solution of 1.76 g (10 mmoles) of 6-methoxy-1-tetralone in 5 ml of tetrahydrofuran was added. After ten minutes the mixture was acidified with 10% hydrochloric acid and concentrated to dryness. The residue was extracted into diethyl ether, and the organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude material was chromatographed on silica gel to give 2.4 g of the title compound as an oil. Structure assignment was confirmed by the proton nmr spectrum.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.76 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.